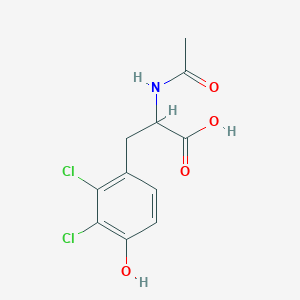

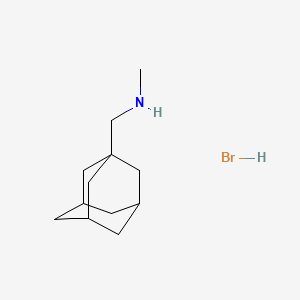

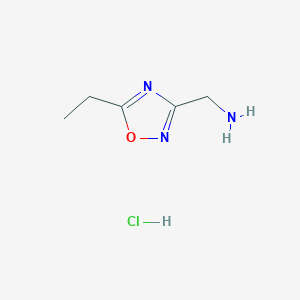

![molecular formula C13H9BrIN3O2S B1521727 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-45-6](/img/structure/B1521727.png)

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

Overview

Description

“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is a solid, colorless or light yellow crystal that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It has a complex heterocyclic structure with many important properties and uses .

Molecular Structure Analysis

The molecular formula of “2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is C13H9BrIN3O2S, and its molecular weight is 478.1 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is a strong oxidizing agent that can carry out oxidation reactions with many organic and inorganic substances . The specific chemical reactions involving this compound are not clearly mentioned in the available resources.Physical And Chemical Properties Analysis

“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” has a high melting point and boiling point, and it can exist stably at high temperatures . Its predicted boiling point is 560.1±60.0 °C, and its predicted density is 2.11±0.1 g/cm3 .Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown significant antimicrobial activity . They could be used in the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be explored for the development of antiviral therapies.

Antifungal Activity

These compounds have shown antifungal properties . This suggests potential use in the treatment of fungal infections.

Antioxidant Activity

Pyrrolopyrazine derivatives have demonstrated antioxidant activities . They could be used in the development of antioxidant therapies.

Antitumor Activity

These compounds have shown potential in antitumor activity . This suggests they could be explored for the development of cancer therapies.

Kinase Inhibitory Activity

5H-pyrrolo[2,3-b]pyrazine derivatives, in particular, have shown more activity on kinase inhibition . This suggests potential applications in the treatment of diseases related to kinase activity.

Drug Discovery Research

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . It could be used in the design and synthesis of new leads to treat various diseases.

Safety and Hazards

“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” may be irritating to the eyes, skin, and mucous membranes at high concentrations, and contact should be avoided . When using it, gloves, protective glasses, and a protective mask should be worn, and the operation should be carried out in a well-ventilated place .

properties

IUPAC Name |

2-bromo-7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONWBLJGJMTBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrIN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671912 | |

| Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875781-45-6 | |

| Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

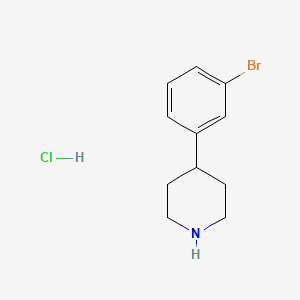

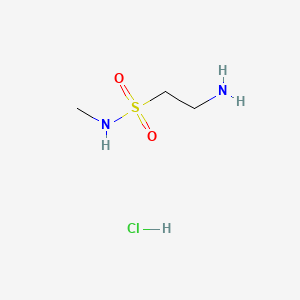

![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1521648.png)

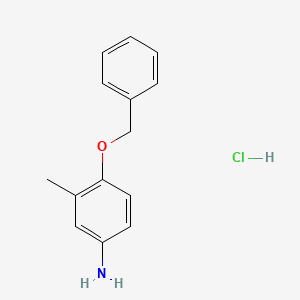

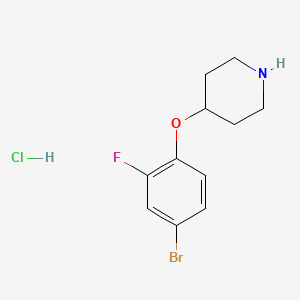

![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)

![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)

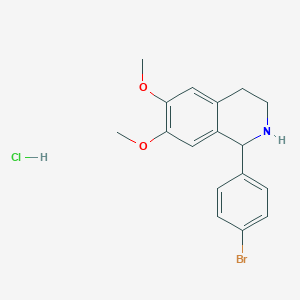

![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)

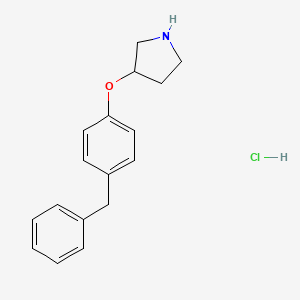

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)